5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a bromine atom attached to the thiophene ring, a sulfonamide group, and a tetrahydronaphthalen-2-yl group with a hydroxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. The presence of the bromine atom, a heavy halogen, could significantly influence the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom could potentially be replaced in a substitution reaction. The sulfonamide group might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Perfluorinated Sulfonamides in Environmental Science
A study by Shoeib et al. (2005) explored the occurrence and human exposure implications of perfluorinated alkyl sulfonamides (PFASs) used in consumer products for surface protection. Their comprehensive survey included indoor air, house dust, and outdoor air in Ottawa, Canada. This research highlighted the widespread presence and potential human exposure to PFASs, underscoring the environmental and health implications of such compounds (Shoeib et al., 2005).
Carbonic Anhydrase Inhibitors in Medical Research
Research on 6-hydroxybenzo[b]thiophene-2-sulfonamide, a carbonic anhydrase inhibitor, was conducted to evaluate its efficacy in lowering intraocular pressure in normotensive subjects (Eb et al., 1987). Although this study focused on a different sulfonamide derivative, it illustrates the medical research applications of sulfonamides, particularly in ophthalmology and potential treatments for eye conditions (Eb et al., 1987).
Sulfonamides in Occupational Health
A study on benzophenone-4 (a sulfonic acid derivative) presented a case of occupational allergic contact dermatitis in a printer, highlighting the occupational health risks associated with chemical exposure in the workplace (Caruana et al., 2011). This research provides insight into the health implications of sulfonamide compounds and the importance of monitoring and managing exposure to prevent adverse health outcomes (Caruana et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c16-13-5-6-14(21-13)22(19,20)17-10-15(18)8-7-11-3-1-2-4-12(11)9-15/h1-6,17-18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYYEUTWLYXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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